molecular formula C23H19ClN4O3 B2441083 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1105231-75-1

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2441083
CAS No.: 1105231-75-1
M. Wt: 434.88
InChI Key: JBKBOVJOFBCETM-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKBOVJOFBCETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H19ClN4O2
  • Molecular Weight : 364.84 g/mol
  • CAS Number : To be assigned

The presence of the oxadiazole and pyridine moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains. A study demonstrated that oxadiazole derivatives exhibited better activity against Gram-positive bacteria than Gram-negative ones, indicating a selective antimicrobial effect .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)
Compound AStaphylococcus aureus8
Compound BBacillus cereus16
Compound CEscherichia coli32

Anticancer Activity

The anticancer potential of this compound aligns with findings from other studies on oxadiazole derivatives. For example, derivatives have been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT116 by activating caspase pathways and increasing p53 expression levels . The structural features of the oxadiazole core contribute to its ability to inhibit critical enzymes involved in cancer cell proliferation.

Case Study: Apoptotic Mechanism
In vitro studies using MCF-7 cells demonstrated that treatment with oxadiazole derivatives led to significant apoptosis, characterized by increased levels of cleaved caspase-3 and altered expression of apoptotic markers. This suggests that the compound may act as a potential therapeutic agent in breast cancer treatment.

Enzyme Inhibition

Another notable biological activity of the compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that certain oxadiazole derivatives can act as dual inhibitors with IC50 values ranging from 12.8 µM to 99.2 µM for AChE and BChE .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with Enzymes : The oxadiazole moiety enhances binding affinity to enzyme active sites.
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of p53 and caspases.
  • Membrane Permeability : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability and efficacy.

Scientific Research Applications

The biological activities of this compound have been explored through various studies. The following table summarizes its potential applications based on existing literature:

Activity Type Description Reference
AnticancerSignificant cytotoxicity against cancer cell lines; modifications enhance efficacy.
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria; MIC values between 75 to 150 µg/mL.
Anti-inflammatoryPotential as a 5-lipoxygenase inhibitor; promising for inflammatory disease treatment.

Case Study 1: Anticancer Activity

A study examining the anticancer properties of oxadiazole derivatives similar to the target compound revealed significant cytotoxicity against various cancer cell lines. For instance, a derivative with a chlorophenyl group exhibited an IC50 value of 12 µM against HCT-15 colon carcinoma cells. This suggests that structural modifications can enhance efficacy against specific cancer types.

Case Study 2: Antimicrobial Effects

Research on oxadiazole derivatives has demonstrated their potential as antimicrobial agents. In vitro tests indicated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL. This highlights the importance of structural features in dictating biological activity.

Case Study 3: Anti-inflammatory Potential

In silico molecular docking studies have suggested that compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide may act as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. These findings indicate the compound's potential for further development in anti-inflammatory therapies.

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